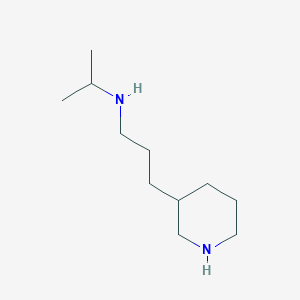
N-isopropyl-3-(piperidin-3-yl)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-isopropyl-3-(piperidin-3-yl)propan-1-amine is an organic compound that features a piperidine ring, which is a six-membered heterocyclic amine Piperidine derivatives are widely used in the pharmaceutical industry due to their significant biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-isopropyl-3-(piperidin-3-yl)propan-1-amine typically involves the reductive amination of 3-(piperidin-3-yl)propan-1-one with isopropylamine. The reaction is carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst like palladium on carbon. The reaction conditions usually include a solvent like methanol or ethanol and are conducted at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps like distillation or recrystallization are employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-isopropyl-3-(piperidin-3-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
N-isopropyl-3-(piperidin-3-yl)propan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs for treating neurological disorders and other diseases.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of N-isopropyl-3-(piperidin-3-yl)propan-1-amine involves its interaction with specific molecular targets in the body. The compound may act as an agonist or antagonist at various receptors, modulating their activity and influencing biological pathways. For example, it may interact with neurotransmitter receptors in the brain, affecting signal transmission and potentially providing therapeutic effects for neurological conditions.
Comparison with Similar Compounds
Similar Compounds
1-(3-Aminopropyl)piperidine: This compound shares a similar structure but lacks the isopropyl group.
3-(Piperidin-1-yl)propan-1-amine: Another similar compound with slight structural variations.
N-(3-Aminopropyl)piperidine: Similar in structure but with different substituents.
Uniqueness
N-isopropyl-3-(piperidin-3-yl)propan-1-amine is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its interaction with specific molecular targets, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C11H24N2 |
|---|---|
Molecular Weight |
184.32 g/mol |
IUPAC Name |
3-piperidin-3-yl-N-propan-2-ylpropan-1-amine |
InChI |
InChI=1S/C11H24N2/c1-10(2)13-8-4-6-11-5-3-7-12-9-11/h10-13H,3-9H2,1-2H3 |
InChI Key |
NZACLNFYIMUSSG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NCCCC1CCCNC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















